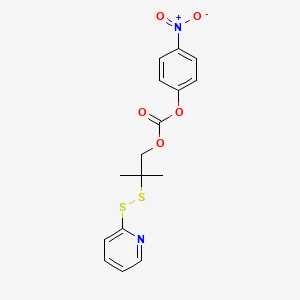
Fmoc-Val-Cit-PAB-Duocarmycin TM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Cit-PAB-Duocarmycin TM: is a drug-linker conjugate designed for antibody-drug conjugation (ADC). It utilizes the antitumor antibiotic Duocarmycin TM, linked via Fmoc-Val-Cit-PAB. This compound is primarily used in the development of targeted cancer therapies, leveraging the cytotoxic properties of Duocarmycin TM to selectively kill cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin TM involves multiple steps:
Fmoc-Val-Cit-PAB Synthesis: The synthesis begins with the preparation of the linker Fmoc-Val-Cit-PAB. This involves the coupling of Fmoc-protected valine (Fmoc-Val) with citrulline (Cit) and para-aminobenzyl (PAB) groups.
Duocarmycin TM Conjugation: The antitumor antibiotic Duocarmycin TM is then conjugated to the Fmoc-Val-Cit-PAB linker through a series of chemical reactions, typically involving amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions:
Oxidation: Fmoc-Val-Cit-PAB-Duocarmycin TM can undergo oxidation reactions, particularly at the aromatic rings and amine groups.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Chemistry: Fmoc-Val-Cit-PAB-Duocarmycin TM is used in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy research.
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the cytotoxic effects of Duocarmycin TM on cancer cells.
Medicine: Medically, this compound is being explored for its potential in developing new cancer treatments that are more effective and have fewer side effects compared to traditional chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies .
作用机制
Fmoc-Val-Cit-PAB-Duocarmycin TM exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on the surface of cancer cells.
Internalization: Once bound, the ADC is internalized by the cancer cell through endocytosis.
Release of Duocarmycin TM: Inside the cell, the linker is cleaved, releasing Duocarmycin TM.
Cytotoxic Action: Duocarmycin TM binds to the minor groove of DNA, causing DNA alkylation and subsequent cell death
相似化合物的比较
Similar Compounds:
Fmoc-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
Fmoc-Val-Cit-PAB-Doxorubicin: An ADC linker conjugated with the chemotherapeutic agent Doxorubicin.
Uniqueness: Fmoc-Val-Cit-PAB-Duocarmycin TM is unique due to its use of Duocarmycin TM, which has a distinct mechanism of action involving DNA alkylation. This sets it apart from other ADC linkers that use different cytotoxic agents .
属性
分子式 |
C58H60ClN7O10 |
|---|---|
分子量 |
1050.6 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |
InChI 键 |
BCKGVSZLCXRPLX-UQSSJIKVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
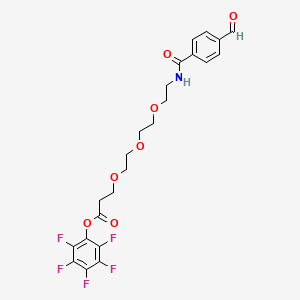

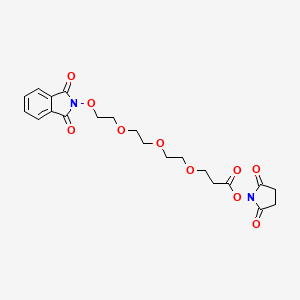
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)
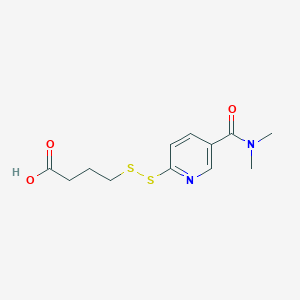

![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)
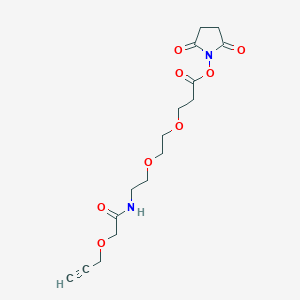

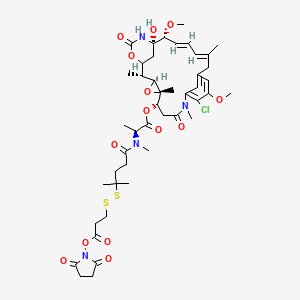
![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)
